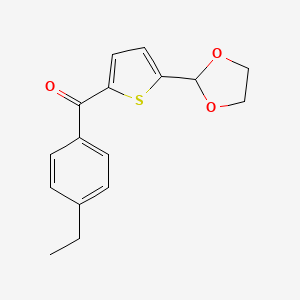

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene

Description

Historical Context and Development of Thiophene Chemistry

Thiophene chemistry originated in 1883 when Viktor Meyer isolated thiophene as a contaminant in benzene. The discovery emerged from the observation that crude benzene reacted with isatin to form indophenin, a blue dye absent in purified benzene. Thiophene’s aromaticity and sulfur heteroatom spurred interest in its electronic properties, leading to applications in pharmaceuticals, materials science, and organic synthesis. By the mid-20th century, thiophene derivatives became pivotal in drug development, exemplified by antihistamines like methapyrilene and bioactive molecules such as biotin. The introduction of functional groups like dioxolane rings expanded thiophene’s utility, enabling tailored reactivity for complex molecule synthesis.

Significance in Organic Chemistry

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene (CAS: 898778-46-6) exemplifies the strategic modification of thiophene cores. Its structure combines a thiophene ring with a 1,3-dioxolane moiety and a 4-ethylbenzoyl group, enhancing its versatility in:

- Synthetic intermediates : The dioxolane ring acts as a protecting group for carbonyl functionalities, enabling selective reactions.

- Medicinal chemistry : Analogous compounds exhibit antimicrobial and anticancer properties, though specific studies on this derivative remain exploratory.

- Materials science : Thiophene derivatives are key in conductive polymers, with structural features like electron-withdrawing benzoyl groups modulating electronic properties.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-2-11-3-5-12(6-4-11)15(17)13-7-8-14(20-13)16-18-9-10-19-16/h3-8,16H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTSYCMSPCYPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641949 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-46-6 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-ethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring

- Reactants: Ethylene glycol and an appropriate aldehyde or ketone precursor.

- Conditions: Acidic medium (commonly p-toluenesulfonic acid or sulfuric acid) under reflux.

- Mechanism: The carbonyl group of the aldehyde/ketone reacts with ethylene glycol, forming a cyclic acetal (1,3-dioxolane ring) which acts as a protective group for the carbonyl function.

- Notes: Control of water removal (e.g., using Dean-Stark apparatus) drives the equilibrium towards acetal formation, enhancing yield.

Thiophene Ring Construction via Gewald Reaction

- Reactants: The 1,3-dioxolane-protected aldehyde or ketone, α-cyanoester, and elemental sulfur.

- Catalysts: Base catalysts such as piperidine or triethylamine.

- Conditions: Typically reflux in ethanol or other polar solvents for several hours.

- Outcome: Formation of the thiophene ring with the dioxolane substituent at the 5-position.

- Optimization: Microwave-assisted synthesis can reduce reaction time drastically (e.g., from 12 hours to 2 hours), improving throughput.

Friedel-Crafts Acylation to Introduce 4-Ethylbenzoyl Group

- Reactants: Thiophene intermediate and 4-ethylbenzoyl chloride.

- Catalysts: Lewis acids such as aluminum chloride (AlCl₃).

- Solvents: Nonpolar or weakly polar solvents like dichloromethane or chloroform.

- Conditions: Low temperature to moderate reflux to control regioselectivity.

- Notes: The acylation occurs preferentially at the 2-position of the thiophene ring due to electronic directing effects of the dioxolane substituent.

- Green Chemistry Approaches: Replacement of AlCl₃ with recyclable ionic liquids has been demonstrated to reduce waste and improve sustainability.

Reaction Conditions and Optimization

| Step | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. 1,3-Dioxolane formation | Aldehyde/ketone + ethylene glycol | Acid catalyst, reflux, Dean-Stark | 4–6 hours | 85–95 | Water removal critical for high yield |

| 2. Gewald reaction | Dioxolane-protected ketone + α-cyanoester + S | Base catalyst, reflux or microwave | 2–12 hours (microwave 2h) | 70–88 | Microwave reduces time, improves yield |

| 3. Friedel-Crafts acylation | Thiophene intermediate + 4-ethylbenzoyl chloride | AlCl₃ or ionic liquid, low temp | 1–3 hours | 75–90 | Ionic liquids improve green metrics |

Purification and Characterization

- Purification: Column chromatography or recrystallization (e.g., from ethanol/DMF mixtures) is used to achieve >97% purity.

- Spectroscopic Characterization:

- ¹H NMR: Signals for dioxolane protons at δ 4.0–5.2 ppm; aromatic protons of the 4-ethylbenzoyl group at δ 7.0–7.8 ppm; ethyl group protons at δ 1.2–2.7 ppm.

- ¹³C NMR: Carbonyl carbon at ~δ 190–195 ppm; dioxolane carbons at δ 65–75 ppm.

- IR Spectroscopy: Carbonyl stretch at ~1650–1680 cm⁻¹; C-O-C stretch of dioxolane at ~1100 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with C18H18O4S (expected molecular weight ~330 g/mol).

- X-ray Crystallography: Confirms regiochemistry and ring conformations.

Mechanistic and Regioselectivity Insights

- The dioxolane ring acts as a directing group, favoring acylation at the 2-position of the thiophene ring.

- Lewis acid catalysts coordinate with the carbonyl chloride, activating it for electrophilic aromatic substitution.

- Solvent polarity and temperature critically influence regioselectivity and yield.

- Protecting groups like dioxolane can be removed post-synthesis under mild acidic conditions if desired.

Scalability and Green Chemistry Considerations

- Continuous Flow Reactors: Employed for Friedel-Crafts acylation to improve safety and yield at industrial scale.

- Microwave-Assisted Gewald Reaction: Enhances reaction rates and energy efficiency.

- Ionic Liquids: Used as recyclable catalysts to replace traditional Lewis acids, reducing hazardous waste.

- Storage: Compound stable under neutral pH and temperatures below 140°C; dioxolane ring sensitive to strong acid hydrolysis.

Summary Table of Preparation Steps

| Stage | Reaction Type | Key Reagents | Catalyst/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1. Dioxolane Ring Formation | Acetalization | Aldehyde/ketone + ethylene glycol | Acid catalyst, reflux, water removal | 85–95 | Protects carbonyl, reversible |

| 2. Thiophene Ring Synthesis | Gewald Reaction | Dioxolane-protected ketone + α-cyanoester + S | Base catalyst, reflux or microwave | 70–88 | Microwave reduces time |

| 3. Acylation | Friedel-Crafts Acylation | Thiophene intermediate + 4-ethylbenzoyl chloride | AlCl₃ or ionic liquids, low temp | 75–90 | Regioselective at thiophene 2-position |

This comprehensive synthesis approach for 5-(1,3-Dioxolan-2-yl)-2-(4-ethylbenzoyl)thiophene integrates classical organic transformations with modern enhancements such as microwave assistance and green catalysts. The methods ensure high purity, yield, and scalability suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 4-ethylbenzoyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions may require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Synthesis Pathways

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene typically involves several key steps:

-

Formation of the 1,3-Dioxolane Ring :

- Ethylene glycol is reacted with an appropriate aldehyde or ketone under acidic conditions.

-

Thiophene Ring Formation :

- The Gewald reaction is utilized, involving the condensation of a ketone, an α-cyanoester, and elemental sulfur.

-

Introduction of the 4-Ethylbenzoyl Group :

- Friedel-Crafts acylation is performed using 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for further functionalization through electrophilic substitution reactions, making it valuable in creating novel compounds with tailored properties.

Medicine

Research indicates that this compound may possess therapeutic properties. Preliminary studies have explored its potential anti-inflammatory and anticancer activities. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity based on the compound's structural features.

Industry

This compound has applications in the production of organic electronic materials. It is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and light emission makes it a candidate for enhancing the efficiency of these devices.

Case Studies and Research Findings

-

Anti-Cancer Activity :

- A study investigated the cytotoxic effects of various thiophene derivatives, including this compound, on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.

-

Organic Electronics :

- Research demonstrated that incorporating this compound into OLEDs improved device performance due to its favorable electronic properties. Devices exhibited enhanced brightness and efficiency compared to those using traditional materials.

-

Biological Activity :

- Investigations into the anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the thiophene ring and the 4-ethylbenzoyl group, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Effects

The following table summarizes key structural analogs and their properties:

Electronic and Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- 4-Ethylbenzoyl (Target Compound) : The ethyl group is weakly electron-donating, enhancing electron density on the thiophene ring. This promotes reactivity in electrophilic substitutions, making it useful in synthetic intermediates .

- 4-Trifluoromethylbenzoyl () : The CF₃ group is strongly electron-withdrawing, reducing electron density and stabilizing negative charges. Such derivatives may exhibit improved thermal stability and bioactivity .

- 4-Ethoxybenzoyl () : The ethoxy group donates electrons via resonance, increasing polarity and solubility in polar solvents .

- Steric Effects: The tert-butyl group () introduces significant steric bulk, reducing crystallization tendencies and enhancing solubility in non-polar solvents. This is advantageous in polymer matrices or drug delivery systems . Fluorine Substituents (): The small size of fluorine minimizes steric hindrance while imparting electronegativity, improving metabolic stability in pharmaceuticals .

Research Findings and Trends

- Synthetic Flexibility : The Pinner method () is applicable for synthesizing imidazoline derivatives of thiophenes, suggesting routes for functionalizing the target compound .

- Acetalization Strategies : emphasizes the role of dioxolane groups in stabilizing biomass-derived intermediates, indicating the target compound's utility in sustainable chemistry .

- Biological Screening : Compounds like 5-(4-hydroxy-3-methoxybutynyl)-bithiophene () demonstrate anti-inflammatory effects, guiding structure-activity relationship (SAR) studies for the target molecule .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, drawing from various research findings and case studies.

- Molecular Formula : C20H24O3S

- Molecular Weight : 344.47 g/mol

- CAS Number : 898778-46-6

The compound features a thiophene ring, which is known for its diverse chemical reactivity and biological significance. The presence of the dioxolane moiety and the 4-ethylbenzoyl group contributes to its unique properties.

Synthesis Pathways

The synthesis of this compound typically involves:

-

Formation of the 1,3-Dioxolane Ring :

- React ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

-

Thiophene Ring Formation :

- Utilize the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

-

Introduction of the 4-Ethylbenzoyl Group :

- Conduct Friedel-Crafts acylation using 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Antimicrobial Activity

Research has demonstrated that derivatives of dioxolanes exhibit significant antimicrobial properties. In a study focusing on various dioxolane compounds, it was found that many exhibited excellent antifungal activity against Candida albicans and notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | Not effective | Not tested |

| Compound 2 | 250 | 625 (S. aureus) |

| Compound 3 | 200 | Not effective |

| Compound 4 | 150 | 500 (E. faecalis) |

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. The structural characteristics of the compound enhance its binding affinity and specificity towards these targets, potentially leading to modulation of their activity in biological systems .

Case Studies

-

Antifungal Efficacy :

A study highlighted that several synthesized dioxolane derivatives showed significant antifungal activity against C. albicans, with MIC values ranging from 150 to 250 µg/mL for different compounds . -

Antibacterial Screening :

Another research effort indicated that certain derivatives exhibited strong antibacterial properties against S. aureus and E. faecalis, making them potential candidates for further development in antibiotic therapies .

Therapeutic Applications

Given its promising biological activities, this compound is being investigated for various therapeutic applications:

- Antimicrobial Agents : Potential development as a new class of antibiotics or antifungals.

- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects.

- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Q & A

Q. How can researchers design a synthetic route for 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene, considering potential side reactions in acetalization?

- Methodological Answer : The compound’s 1,3-dioxolane moiety suggests acetalization as a critical step. To minimize etherification side reactions (common in HMF-derived systems ), use controlled stoichiometry of ethylene glycol and acid catalysts (e.g., p-toluenesulfonic acid) under inert conditions. Monitor reaction progress via TLC or HPLC to detect byproducts like 5-((2-hydroxyethoxy)methyl)furan derivatives. Optimize temperature (60–80°C) to balance reaction rate and selectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the target compound .

Q. What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELXL for refinement , ensuring high-resolution data (θ > 25°, Mo-Kα radiation). Address disorder in the dioxolane ring or ethylbenzoyl group using PART instructions and ISOR restraints. For polar structures (e.g., chiral centers), apply Flack’s x parameter to avoid false chirality assignments . Crystallize from hexane/ethyl acetate (1:3) to obtain suitable crystals. Example lattice parameters: a = 10.7 Å, b = 9.9 Å, c = 24.0 Å, β = 93.2°, space group P2₁ .

Advanced Research Questions

Q. How can photochromic behavior in this compound be systematically investigated?

- Methodological Answer : Dissolve the compound in non-polar solvents (e.g., hexane) or embed in PMMA films. Use UV-Vis spectroscopy (200–800 nm) to track absorption maxima shifts under 297 nm UV light (e.g., λmax at 278 nm for colorless state, 592 nm for blue state). Perform kinetic studies with time-resolved spectroscopy to quantify isomerization rates. Correlate crystal packing (from SCXRD) with photoresponse: π-π stacking in the thiophene ring may stabilize excited states .

Q. What strategies mitigate etherification during acetalization of analogous thiophene derivatives?

- Methodological Answer : Etherification arises from competing nucleophilic attack on hydroxyl groups. Use protective groups (e.g., silyl ethers) on reactive -OH sites prior to acetalization. Alternatively, employ Lewis acids (e.g., BF₃·Et₂O) instead of Brønsted acids to suppress proton-mediated side reactions. Kinetic studies (e.g., <sup>1</sup>H NMR monitoring) can identify optimal reaction times to halt before ether byproduct formation exceeds 5% .

Q. How can computational models resolve discrepancies between experimental and theoretical bond angles in the dioxolane-thiophene system?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to optimize geometry. Compare computed bond angles (e.g., C-O-C in dioxolane ~109°) with SCXRD data. Discrepancies >2° may indicate crystal packing effects or dynamic disorder. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O) distorting angles. For dynamic systems (e.g., photochromic states), apply time-dependent DFT to model excited-state geometries .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for thiophene-based acetal derivatives?

- Methodological Answer : NMR signal splitting (e.g., in <sup>13</sup>C NMR for dioxolane carbons) may arise from conformational isomerism. Use variable-temperature NMR (−40°C to 60°C) to coalesce split peaks and calculate energy barriers (ΔG‡). For MS data, confirm molecular ion ([M+H]<sup>+</sup>) via high-resolution ESI-MS, comparing with theoretical m/z (e.g., C₁₆H₁₆O₃S: 288.0862). Cross-validate with IR spectroscopy (C=O stretch ~1680 cm⁻¹, C-O-C ~1260 cm⁻¹) .

Q. Why might X-ray refinement metrics (R-factors) vary significantly across similar derivatives?

- Methodological Answer : High R-factors (>0.05) often result from disorder or twinning. For example, the ethyl group in 4-ethylbenzoyl may exhibit rotational disorder; model this with split positions and ADPs. For twinned crystals (common in polar space groups), use TWIN/BASF commands in SHELXL . Compare with analogous structures (e.g., 5-(2-thienylsulfanyl)thiophene derivatives) to identify systematic refinement challenges .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.